

Pimozide: A Technical Guide for Studying Dopamine Signaling

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Compound of Interest

Compound Name: Pimozide

Cat. No.: B1677891

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Introduction

Pimozide is a diphenylbutylpiperidine derivative that has long been utilized as an antipsychotic medication, primarily for the management of schizophrenia and Tourette's syndrome.[1][2][3][4] Its well-characterized antagonism of dopamine receptors, particularly the D2 subtype, makes it a valuable tool compound for researchers investigating the intricacies of dopamine signaling pathways.[3][4][5] This technical guide provides an in-depth overview of **pimozide's** pharmacological profile, detailed experimental protocols for its use in studying dopamine function, and a summary of key quantitative data to aid in experimental design and interpretation.

Mechanism of Action

Pimozide's primary mechanism of action is the blockade of dopamine receptors in the central nervous system.[3][4] It exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4) and a considerably lower affinity for D1-like receptors.[5] By competitively inhibiting the binding of dopamine to these receptors, **pimozide** effectively dampens downstream signaling cascades. This antagonistic action is believed to underlie its therapeutic effects in conditions characterized by dopamine hyperactivity.[4] Beyond its dopaminergic activity, **pimozide** also displays affinity for other neurotransmitter receptors, which should be considered when interpreting experimental results.[5]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the binding affinities (K_i) and functional potencies (IC₅₀) of **pimozide** for various neurotransmitter receptors. This data is crucial for understanding its selectivity and for determining appropriate concentrations for in vitro and in vivo studies.

Table 1: **Pimozide** Binding Affinities (K_i) in nM

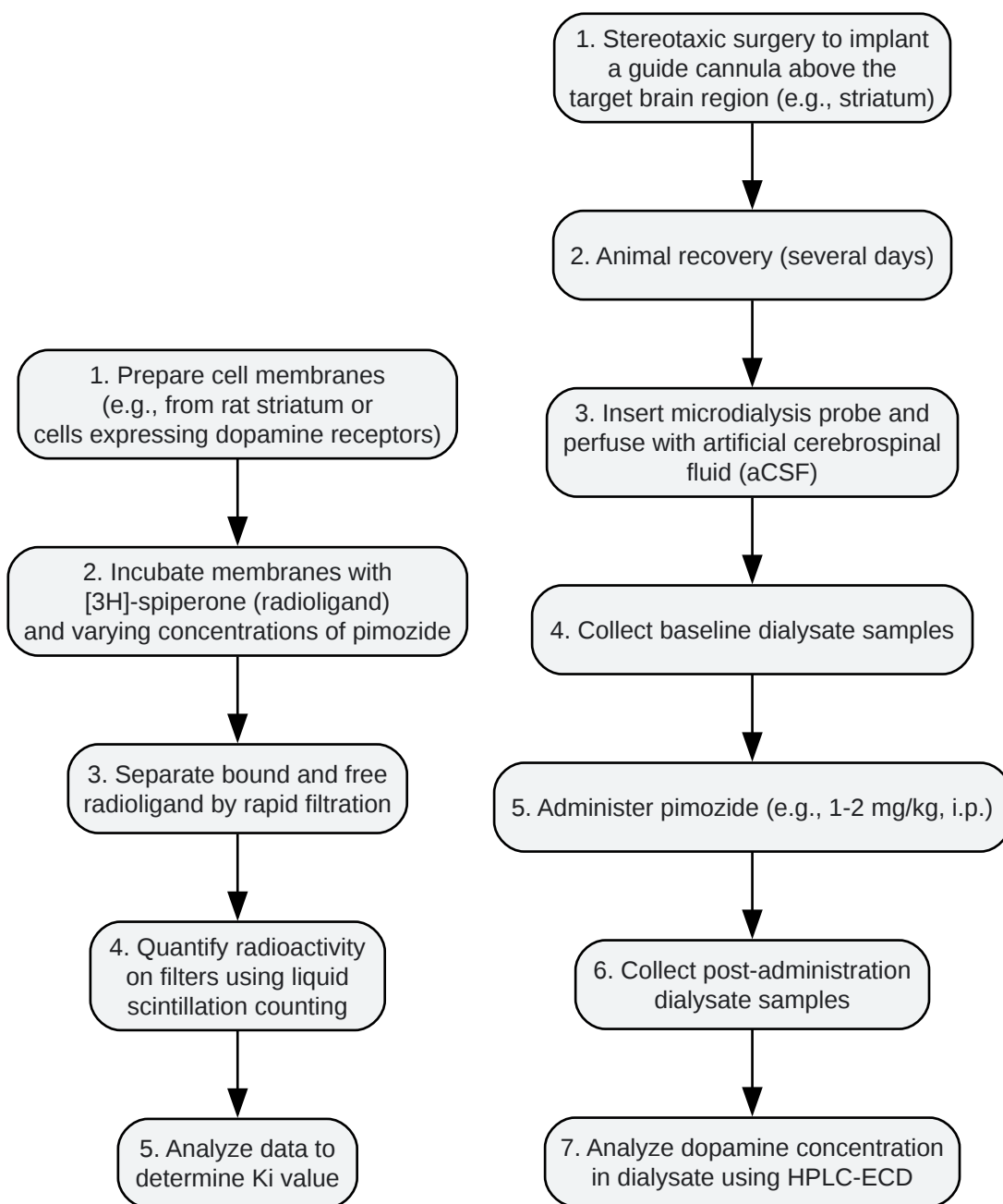
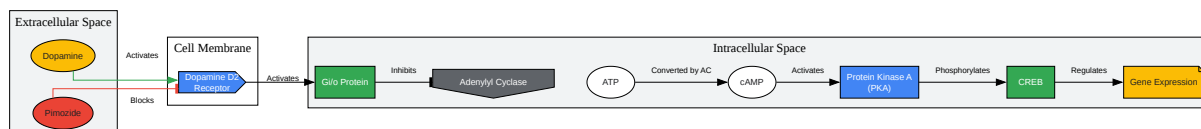
Receptor Subtype	K _i (nM)
Dopamine D1	>1000
Dopamine D2	0.25 - 1.2
Dopamine D3	0.26 - 1.8
Dopamine D4	0.5 - 2.1
Serotonin 5-HT1A	140
Serotonin 5-HT2A	14
Serotonin 5-HT7	0.5
Adrenergic α1	2.0
Histamine H1	30

Table 2: **Pimozide** Functional Potency (IC₅₀) in nM

Assay	Receptor	Cell Line	IC ₅₀ (nM)
cAMP Inhibition	Dopamine D2	CHO	1.5
β-Arrestin Recruitment	Dopamine D2	HEK293	5.2
Calcium Mobilization	Dopamine D2 (Gq-coupled)	HEK293	8.7

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical G α i-coupled signaling pathway of the dopamine D2 receptor and the inhibitory effect of **pimozide**.



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